3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 211.71 g/mol. This compound is classified as a thiomorpholine derivative, specifically a hydrochloride salt of 3-cyclopropylthiomorpholine 1,1-dioxide. It is primarily used in pharmaceutical research and development due to its potential biological activities.
The compound is derived from thiomorpholine-1,1-dioxide, which is known for its applications in medicinal chemistry. The hydrochloride form enhances its solubility in water, making it more suitable for biological studies. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride, and it has a CAS number of 1361218-99-6 .
The synthesis of 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride typically involves several steps that include the formation of the thiomorpholine ring followed by oxidation processes. One common method includes:
The molecular structure of 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride can be represented by the following SMILES notation: O=S1(CC(C2CC2)NCC1)=O.[H]Cl
. The structure features a thiomorpholine ring with cyclopropyl substituent at the third position and two sulfonyl (dioxide) groups at the first position.
3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride can participate in various chemical reactions typical of thiomorpholines:
The mechanism of action for compounds like 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride often involves modulation of biological pathways through interaction with specific enzymes or receptors. For instance:
The physical properties of 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride include:
These properties indicate that the compound is relatively stable under normal laboratory conditions but should be stored away from light and moisture.
3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride has several applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research in drug discovery and development.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: